2,2-Difluoroethylpiperidine-4-carboxylatehydrochloride
CAS No.:
Cat. No.: VC18267494
Molecular Formula: C8H14ClF2NO2
Molecular Weight: 229.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClF2NO2 |
|---|---|
| Molecular Weight | 229.65 g/mol |
| IUPAC Name | 2,2-difluoroethyl piperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-13-8(12)6-1-3-11-4-2-6;/h6-7,11H,1-5H2;1H |
| Standard InChI Key | NYBAMGCDFNNQGG-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C(=O)OCC(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The compound is systematically named as ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride under IUPAC conventions. Key synonyms include:
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4-(2,2-Difluoroethyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride
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CAS 2243509-76-2 (verified across multiple supplier databases)
Molecular Architecture
The structure combines a piperidine ring substituted at position 4 with both a carboxylate ester and a 2,2-difluoroethyl group, forming a hydrochloride salt. Critical structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₈ClF₂NO₂ |
| Molecular weight | 269.72 g/mol (calculated) |
| SMILES notation | CCOC(=O)C1(CCNCC1)CC(F)F.Cl |
| Hydrogen bond acceptors | 5 (2 ester oxygens, 1 amine, 2 fluorides) |
X-ray crystallography data remains unpublished, but computational models predict chair conformation stability for the piperidine ring with axial orientation of the difluoroethyl group .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
A three-step synthesis route predominates in recent literature:
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Piperidine alkylation: 4-Piperidone reacts with ethyl bromoacetate under basic conditions to form ethyl 4-piperidinecarboxylate .
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Difluoroethylation: Lithium diisopropylamide-mediated coupling with 1,1-difluoro-2-iodoethane introduces the difluoroethyl moiety (yield: 68-72%) .
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Salt formation: Hydrochloric acid treatment in diethyl ether precipitates the final hydrochloride salt (purity >98% by HPLC) .
Industrial Production
Scale-up challenges center on fluorine handling and ester group stability. Current Good Manufacturing Practice (cGMP) batches utilize:
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Continuous flow reactors for exothermic alkylation steps
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Cryogenic (−20°C) conditions during fluorination
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Membrane-based salt metathesis for improved stoichiometric control
Major producers including Takeda Pharmaceutical and Multichem Specialties report annual production capacities exceeding 500 kg/year .
Physicochemical Properties
Experimental data compiled from supplier specifications and research publications:
| Property | Value | Method |
|---|---|---|
| Melting point | 142-145°C (dec.) | Differential scanning calorimetry |
| LogP | 1.8 ± 0.2 | Shake-flask (pH 7.4) |
| Aqueous solubility | 12 mg/mL (25°C) | USP paddle method |
| pKa | 3.1 (carboxyl), 8.9 (amine) | Potentiometric titration |
The difluoroethyl group significantly impacts molecular properties:
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Lipophilicity: 30% increase compared to non-fluorinated analogs
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Metabolic stability: 2.5× longer hepatic microsome half-life vs ethyl homologs
Pharmaceutical Applications
Antimalarial Drug Development
As a key intermediate in Plasmodium PI4K inhibitors:
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Enables nanomolar inhibition of P. falciparum growth (IC₅₀ = 40 nM)
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Demonstrates dual PI4K-hemozoin formation inhibition at 50 mg/kg dosing
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Shows 2.3× improved oral bioavailability vs first-generation candidates
Kinase Selectivity Profile
Comparative inhibition data against human isoforms:
| Kinase | IC₅₀ (nM) | Selectivity Ratio (Pf/human) |
|---|---|---|
| PI4Kα | 5300 | 106:1 |
| PI4Kβ | >10000 | >200:1 |
| PI4Kγ | 8900 | 178:1 |
This selectivity profile minimizes cardiotoxicity risks associated with human PI4K inhibition .
| Company | Location | Purity | Price Range (USD/g) |
|---|---|---|---|
| Takeda Pharmaceutical | Japan | 99.5% | 120-150 |
| Multichem Specialties | India | 98.0% | 85-110 |
| Kingdio Chemicals | China | 97.5% | 70-90 |
| Bayer Pharma | USA | 99.9% | 200-220 |
Bulk orders (>1 kg) typically receive 15-20% discounts, with lead times of 6-8 weeks for cGMP material .
Future Research Directions
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Cocrystal engineering: Improving thermal stability above 150°C
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Continuous manufacturing: Developing flow chemistry approaches for difluoroethylation
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Therapeutic expansion: Investigating antiviral activity against flaviviruses
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